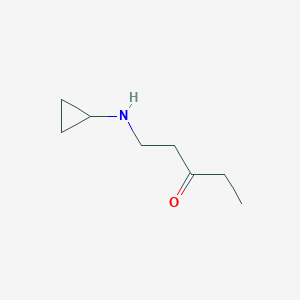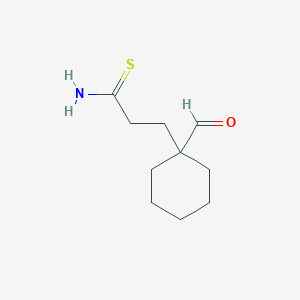![molecular formula C12H12N2O3 B13157691 4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13157691.png)
4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is a complex organic compound characterized by its unique spiro structure This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional architecture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step reactions. One common method includes the reaction of heterocyclic ketene aminals with bindone (a dimer of 1,3-indanedione) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions . The reaction proceeds through an annulation process, forming the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the imidazolidine ring can produce various amine derivatives.
Scientific Research Applications
4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with various molecular targets. The compound’s spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy group and imidazolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-2,3’-pyrazole] derivatives: These compounds share a similar spiro structure but differ in the heterocyclic ring attached to the indene moiety.
Spiro[imidazo[1,2-a]pyridine-7,1’-indene]: Another spiro compound with a different heterocyclic ring, showing varied biological activities.
Uniqueness
4’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its specific combination of the methoxy group and imidazolidine ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-methoxyspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-9-4-2-3-8-7(9)5-6-12(8)10(15)13-11(16)14-12/h2-4H,5-6H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSBUFFKERZJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC23C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)


![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
![(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)

![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)




